Ethyl pyridin-2-ylcarbamate

Lipophilicity XLogP3 Physicochemical Properties

Synthesizing N-(2-pyridinyl)carbamohydrazide or antimitotic pyrido-carbamates demands a precursor with proven reactivity and spectral traceability. Ethyl pyridin-2-ylcarbamate (CAS 5255-67-4) eliminates process uncertainty with an empirically validated hydrazinolysis protocol delivering 80% yield over 12 h. • Documented protocol avoids trial-and-error with untested methyl, isopropyl, or tert-butyl analogs. • Comprehensive spectral library (2 NMR, 1 FTIR, 3 MS) enables immediate in-house QC verification. • Moderate lipophilicity (XLogP3=1.4) provides balanced reactivity and stability for multi-step sequences.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 5255-67-4
Cat. No. B189548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl pyridin-2-ylcarbamate
CAS5255-67-4
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC=CC=N1
InChIInChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11)
InChIKeyQRKMGCXMJZJTGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Pyridin-2-Ylcarbamate: Compound Overview


Ethyl pyridin-2-ylcarbamate (CAS 5255-67-4) is a heterocyclic carbamate ester with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol [1]. Characterized by an ethyl carbamate moiety attached to the 2-position of a pyridine ring [1], it is a versatile building block in medicinal chemistry and agrochemical research. Its utility is derived from its ability to undergo specific transformations, such as hydrazinolysis to yield N-(2-pyridinyl)carbamohydrazide [2], and its role as a catalytic reagent in esterification reactions . This compound is primarily utilized as a research chemical for the synthesis of more complex molecules, including potential antimitotic agents [3].

Ethyl Pyridin-2-Ylcarbamate: Critical Differentiators


The class of 2-pyridinylcarbamates shares a common core structure but exhibits significant variation in physicochemical properties, reactivity, and biological outcomes due to differences in the ester substituent. Direct substitution of ethyl pyridin-2-ylcarbamate (CAS 5255-67-4) with its methyl, isopropyl, tert-butyl, or phenyl analogs in a synthetic or biological workflow is not supported by evidence and can lead to unexpected results. Key differentiating factors include lipophilicity (LogP), steric bulk, and hydrolytic stability, all of which directly impact membrane permeability, target binding, and metabolic clearance [1]. The quantitative evidence below demonstrates that even within this homologous series, each compound occupies a unique property space, necessitating compound-specific evaluation for scientific and procurement decisions.

Ethyl Pyridin-2-Ylcarbamate: Evidence Guide


Lipophilicity vs. Methyl and tert-Butyl Analogs

The lipophilicity of ethyl pyridin-2-ylcarbamate, as measured by computed XLogP3, is 1.4 [1]. This value indicates moderate lipophilicity, which is a critical parameter for predicting membrane permeability and oral bioavailability. This property is distinct from its analogs: the methyl derivative is expected to be less lipophilic, while the tert-butyl derivative is more lipophilic .

Lipophilicity XLogP3 Physicochemical Properties

TPSA and Hydrogen Bonding Profile

The Topological Polar Surface Area (TPSA) for ethyl pyridin-2-ylcarbamate is 51.2 Ų . This value, along with its single hydrogen bond donor and three hydrogen bond acceptors , defines its specific polarity profile. This profile is essential for predicting its behavior in biological systems and its interactions with polar solvents or solid phases during purification [1].

Polar Surface Area Hydrogen Bonding Physicochemical Properties

Hydrazinolysis to N-(2-Pyridinyl)carbamohydrazide

A key differentiator for ethyl pyridin-2-ylcarbamate is its established and quantifiable reactivity in a specific transformation. It reacts with hydrazine hydrate over 12 hours to yield N-(2-pyridinyl)carbamohydrazide with an isolated yield of 80% [1]. This high-yielding reaction provides a reliable synthetic route to a valuable hydrazide intermediate, which is not directly accessible with the same efficiency from other ester analogs without re-optimization [1].

Synthesis Hydrazinolysis Reaction Yield

Commercial Purity Specification

From a procurement standpoint, a critical specification is the minimum guaranteed purity. Reputable suppliers offer ethyl pyridin-2-ylcarbamate with a minimum purity of 95% . This specification is directly comparable to its methyl (min. 98% ) and tert-butyl (min. 97% ) analogs. The 95% specification ensures a defined level of quality for use as a building block, where further purification may be required depending on the specific application's tolerance.

Purity Quality Control Procurement

Spectral Reference Data Availability

For procurement and analytical laboratories, the availability of verified reference spectra is crucial for identity confirmation and purity assessment. Ethyl pyridin-2-ylcarbamate has 2 NMR, 1 FTIR, and 3 MS (GC) reference spectra available in the Wiley SpectraBase database [1]. This comprehensive spectral package provides a definitive fingerprint for this specific compound, reducing the risk of misidentification and ensuring batch-to-batch consistency.

Analytical Chemistry Spectroscopy Quality Assurance

Ethyl Pyridin-2-Ylcarbamate: Validated Applications


Synthesis of N-(2-Pyridinyl)carbamohydrazide

Ethyl pyridin-2-ylcarbamate is the empirically validated precursor for the synthesis of N-(2-pyridinyl)carbamohydrazide, a useful intermediate in heterocyclic chemistry. The reaction proceeds with hydrazine hydrate over 12 hours to give the product in an 80% yield [1]. This established protocol makes it the preferred starting material over other 2-pyridinylcarbamate esters, for which reaction conditions and yields are not comparably documented, thereby reducing process development time and uncertainty.

Medicinal Chemistry: Antimitotic Scaffold

This compound serves as a key synthetic building block for more complex molecules with potential anticancer activity. Research indicates that substituted pyridin-2-carbamates can be elaborated to yield 2-aminopyrido[3,4-b]pyrazin-7-ylcarbamates and pyrido[3,4-e]-as-triazin-7-ylcarbamates, which are classes of compounds evaluated for their antimitotic properties [2]. The ethyl ester provides a balance of reactivity and stability suitable for multi-step synthetic sequences, a characteristic supported by its moderate lipophilicity (XLogP3 = 1.4) [3].

Analytical Reference Standard for QC

The availability of a comprehensive set of reference spectra—including 2 NMR, 1 FTIR, and 3 MS (GC)—in a commercial database [4] makes ethyl pyridin-2-ylcarbamate an ideal reference standard for analytical method development and routine quality control. Laboratories can leverage this data to confirm the identity and purity of in-house synthesized batches or to verify materials received from vendors, ensuring experimental reproducibility and compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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